(1-Isobutyl-1H-imidazol-5-yl)methanol
Overview
Description
The compound (1-Isobutyl-1H-imidazol-5-yl)methanol is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar imidazole derivatives. For instance, the synthesis of imidazole derivatives is highlighted in the context of 2H-imidazo[1,5-b]isoquinoline-1,5-diones, which are synthesized via reductive desulfurization . Additionally, the reactivity of isobutyl alcohol, which shares a part of the name with the compound , is studied in terms of ion formation and the behavior of its molecular ions . Lastly, a compound with imidazole and methanol components, similar to the one , is described, providing some structural insights .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex and often requires specific conditions for successful reactions. The paper discussing the synthesis of 2H-imidazo[1,5-b]isoquinoline-1,5-diones mentions the use of nickel boride in dry methanol at ambient temperature to achieve reductive desulfurization . This suggests that similar conditions might be applicable for synthesizing this compound, although the exact method would need to be tailored to the specific functional groups and structure of the target compound.
Molecular Structure Analysis
The structure of imidazole derivatives is crucial in determining their reactivity and physical properties. The paper on 5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine methanol disolvate provides information on the dihedral angle between the pyridine and imidazole rings in a related compound, which is 72.32° . This structural information, along with the presence of methanol as a solvent molecule, could be relevant when considering the molecular geometry and potential intermolecular interactions of this compound.
Chemical Reactions Analysis
The reactivity of isobutyl alcohol's molecular ions is studied, showing the formation of [CH5O]+ ions and the interchange processes between hydrogen atoms . This information is pertinent as it provides a glimpse into the potential reactivity of the alcohol group in this compound. The compound may undergo similar ionization and hydrogen shift reactions, which could be important in understanding its behavior in various chemical environments.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into related compounds. For example, the use of methanol as a solvent and reagent in the synthesis of imidazole derivatives suggests its importance in influencing solubility and reaction outcomes . The structural analysis of related compounds also hints at the types of intermolecular forces that might be present in this compound, such as hydrogen bonding, which could affect its boiling point, melting point, and overall stability .
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : The chemical, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, closely related to (1-Isobutyl-1H-imidazol-5-yl)methanol, was synthesized through a multi-step process, highlighting its potential as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Chemical Properties and Applications
- Conversion into Carbonyl Compounds : (1-Methyl-1H-imidazol-2-yl) methanol derivatives, structurally similar to this compound, can be converted into carbonyl compounds, indicating their use in chemical synthesis as masked forms of carbonyl groups or synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
- Multicomponent Chemical Synthesis : In a study, 1H-(imidazol-5-yl)-N-substituted methanamines, which include structures similar to this compound, were used in a one-pot reaction to synthesize imidazopyrazines, showcasing its utility in facilitating complex chemical reactions (Galli et al., 2019).
Potential Medicinal Applications
- COX-2 Inhibitor Synthesis : A derivative of this compound, namely (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, was synthesized and found to be a selective COX-2 inhibitor, indicating its potential in pharmaceutical applications (Tabatabai, Rezaee, & Kiani, 2012).
Safety and Hazards
“(1-Isobutyl-1H-imidazol-5-yl)methanol” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[3-(2-methylpropyl)imidazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)4-10-6-9-3-8(10)5-11/h3,6-7,11H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLQRYOQMUYPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470583 | |
Record name | (1-Isobutyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226930-88-7 | |
Record name | (1-Isobutyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 226930-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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